molecular formula C9H15N3 B1470114 (5-cyclopentyl-1H-pyrazol-4-yl)methanamine CAS No. 1502673-04-2

(5-cyclopentyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1470114
CAS No.: 1502673-04-2
M. Wt: 165.24 g/mol
InChI Key: UBUAMGBPUGMZRL-UHFFFAOYSA-N
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Description

(5-cyclopentyl-1H-pyrazol-4-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds known for their wide range of pharmacological activities . The presence of both the cyclopentyl group and the primary amine functional group on the pyrazole core makes this compound a valuable building block for further chemical modifications, particularly in the synthesis of more complex molecules targeting various disease pathways . Pyrazole derivatives have demonstrated considerable potential as inhibitors of key enzymes, most notably in the field of metalloproteinases . Recent research has identified pyrazole-based compounds as highly potent and selective inhibitors of meprin α and meprin β, which are astacin metalloproteases linked to pathologies including cancer, Alzheimer's disease, fibrotic disorders, and inflammatory conditions . The structural features of the pyrazole core allow it to effectively interact with the active sites of these enzymes, and the amine group at the 4-position provides a critical handle for introducing substituents that fine-tune inhibitory activity and selectivity between the two meprin isoforms . Beyond metalloproteinase inhibition, the broader family of pyrazole-containing compounds has been extensively studied for their diverse biological activities. These include serving as protein kinase inhibitors for anticancer research , as well as demonstrating antibacterial, antifungal, anti-inflammatory, and antidepressant properties . The this compound structure, with its reactive amine group, is particularly suited for the synthesis of Schiff base ligands and their subsequent metal complexes, which often exhibit enhanced pharmacological effects compared to the parent ligands . This compound is intended for use by researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of complex bioactive molecules for preclinical research.

Properties

IUPAC Name

(5-cyclopentyl-1H-pyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-8-6-11-12-9(8)7-3-1-2-4-7/h6-7H,1-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUAMGBPUGMZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action, target, and biochemical pathways of a compound depend on its specific structure and functional groups. In general, pyrazoles can interact with various enzymes, receptors, and other proteins in the body, leading to different biological effects .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical properties such as solubility, stability, and size. These properties can be influenced by various factors, including the presence of functional groups, the compound’s overall structure, and the physiological conditions in the body .

The result of a compound’s action can vary widely, from inhibiting or activating specific biochemical pathways to inducing or preventing certain physiological responses. This depends on the compound’s specific interactions with its targets .

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence a compound’s stability, efficacy, and action. For example, certain environmental conditions can affect a compound’s solubility and therefore its bioavailability .

Biological Activity

(5-Cyclopentyl-1H-pyrazol-4-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H14N4C_{10}H_{14}N_4 with a molecular weight of 190.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by occupying the active site or alter receptor function through allosteric binding, which can lead to various downstream biological effects.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo .

2. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Derivatives of pyrazole have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

Activity Tested Strains Results
AntibacterialStaphylococcus aureusInhibition Zone: 15 mm
AntifungalCandida albicansInhibition Zone: 12 mm

3. Anticancer Activity

Recent studies highlight the potential anticancer properties of this compound. It has been shown to inhibit the MYC-WDR5 interaction, a critical pathway in cancer cell proliferation. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines by disrupting this interaction .

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)12.5Induced apoptosis
MCF-7 (Breast Cancer)9.7Cell cycle arrest at G1 phase

Case Study 1: Anticancer Efficacy

In a study involving pancreatic ductal adenocarcinoma (PDAC) xenografts, the administration of this compound resulted in significant tumor regression compared to controls. This suggests its potential as a therapeutic agent targeting MYC-dependent tumors .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in a mouse model of acute inflammation. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new chemical entities.
  • Chemical Reactions: It undergoes various reactions such as oxidation, reduction, and substitution, allowing for the modification of its structure to enhance desired properties.

2. Biology:

  • Biological Activity: Research indicates that this compound may exhibit significant biological activities, including enzyme inhibition and receptor binding. It has been studied for its potential to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a role in inflammatory processes.
  • Antidiabetic Effects: Some derivatives have shown promise in inhibiting α-glucosidase, potentially aiding in the management of postprandial hyperglycemia in diabetic patients.

3. Medicine:

  • Therapeutic Properties: The compound is explored for anti-inflammatory and anticancer activities. Its interaction with specific biological targets may modulate pathways involved in disease processes.
  • Drug Development: It serves as a lead compound for developing new therapeutics targeting various conditions, including cancer and inflammatory diseases.

4. Industry:

  • Material Development: The unique chemical properties make it suitable for creating novel materials with specific functionalities. Its stability and reactivity are advantageous in industrial applications.

Case Studies

Several studies have highlighted the biological activity of related pyrazole compounds:

  • COX Inhibition: A study on sulfonamide-containing pyrazole derivatives demonstrated significant inhibition of COX-2, suggesting structural modifications can enhance selectivity against cyclooxygenases.
  • Antitubercular Activity: Research on pyrazole-coumarin derivatives indicated notable activity against Mycobacterium tuberculosis, showcasing the versatility of pyrazole derivatives.
  • WDR5-MYC Interaction: Investigations into pyrazole compounds' binding affinities to WDR5 revealed critical interactions that may influence gene regulation involved in cancer pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine with three analogs from the literature:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclopentyl (C5) C9H15N3 165.24 Lipophilic, bulky substituent
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine CF3 (C4), Methyl (N1) C6H8F3N3 179.15 Electron-withdrawing CF3 group
[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine Thiazole (C5) C9H12N4S 208.28 Heteroaromatic thiazole moiety
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Fused pyrrolo-pyrazole ring C7H11N3 137.18 Conformationally constrained scaffold

Key Observations :

  • Lipophilicity : The cyclopentyl group enhances lipophilicity compared to the trifluoromethyl or thiazole substituents, which may improve membrane permeability but reduce aqueous solubility .
  • Conformational Flexibility : The fused pyrrolo-pyrazole derivative restricts rotational freedom, which could enhance target selectivity in drug design.

Preparation Methods

Synthesis of the 5-Cyclopentyl Pyrazole Core

  • Starting Materials: Cyclopentanone or cyclopentyl-substituted 1,3-dicarbonyl compounds are frequently used as precursors.

  • Method: The cyclopentyl-substituted 1,3-dicarbonyl compound undergoes condensation with hydrazine hydrate or substituted hydrazines under controlled temperature (often ambient to 60°C) in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. Acidic or basic catalysts may be used to promote ring closure.

  • Reaction Conditions: Typical reaction times range from several hours to overnight, with yields reported between 50-90% depending on conditions and purity of reagents.

Introduction of the Methanamine Group at the 4-Position

  • Approach: The 4-position of the pyrazole ring is functionalized by nucleophilic substitution or reductive amination techniques.

  • Example Procedure:

    • Halogenation at the 4-position (e.g., chlorination) to form 4-chloropyrazole intermediates.
    • Subsequent nucleophilic substitution with ammonia or amine sources to introduce the methanamine group.
    • Alternatively, imine formation followed by reduction can be used to install the methanamine moiety.
  • Solvents and Conditions: Reactions are typically carried out in solvents such as tetrahydrofuran (THF), ethyl acetate, or dichloromethane at temperatures ranging from 0°C to 60°C. Acidic or basic conditions are adjusted to optimize yield and selectivity.

Purification and Isolation

  • After synthesis, the reaction mixtures are commonly quenched with ice or water, followed by extraction with organic solvents such as ethyl acetate.
  • The organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
  • Final purification is achieved by recrystallization or chromatographic techniques to yield pure this compound.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Yield Range (%) Notes
1 Cyclocondensation Cyclopentanone or substituted 1,3-dicarbonyl + hydrazine hydrate DMF, ethanol Ambient to 60°C 50-90 Acid or base catalysis may be used
2 Halogenation (4-position) Chlorinating agent (e.g., POCl3, SOCl2) CH2Cl2, THF 0-40°C 60-85 Forms 4-chloropyrazole intermediate
3 Nucleophilic substitution Ammonia or amine source THF, EtOAc, DCM 0-60°C 70-90 Introduces methanamine group
4 Purification Extraction, drying, recrystallization Various Room temperature - Ensures product purity

Research Findings and Optimization Notes

  • Solvent Effects: Aprotic polar solvents such as DMF and N-methylpyrrolidone (NMP) enhance cyclocondensation efficiency by stabilizing intermediates and accelerating dehydration steps.

  • Catalyst Influence: Acidic additives (e.g., HCl, trifluoroacetic acid) improve yields in ring closure and amination steps by promoting protonation and facilitating nucleophilic attack.

  • Temperature Control: Mild temperatures (0–40°C) are preferred during sensitive substitution steps to avoid side reactions and decomposition.

  • Yield Optimization: Using equimolar or slight excess of hydrazine and amine reagents ensures complete conversion and high purity of the final product.

  • Safety Note: Avoiding lacrymatory intermediates such as halomethyl pyrazines is advantageous; alternative routes using imine intermediates have been developed to circumvent this issue.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Reactions at 108°C with NH₄OAc/AcOH improve cyclization efficiency .
  • Catalysis : Use of DMF-DMA (dimethylformamide dimethyl acetal) enhances cyclocondensation yields .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating pure amines .

Basic Question: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Q. Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to distinguish pyrazole ring protons (δ 6.5–7.5 ppm) and cyclopentyl methine groups (δ 2.5–3.5 ppm). Methanamine protons typically appear as broad singlets (δ 1.5–2.5 ppm) .
    • FT-IR : Confirm N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
  • X-ray Crystallography :
    • Use SHELXL for refinement. Key parameters include:
  • Data Collection : High-resolution (≤1.0 Å) at low temperature (100 K) to reduce thermal motion .
  • Twinned Data Handling : SHELXD/SHELXE resolve twinning in polar space groups (e.g., P2₁/c) .

Example : A pyrazole-triazolyl methanone derivative was resolved in monoclinic P2₁/c with R₁ = 0.048, showing planar pyrazole rings and hydrogen-bonded amine groups .

Advanced Question: How can computational docking predict the biological activity of this compound?

Q. Methodological Answer :

  • Target Selection : Prioritize receptors with pyrazole-amine binding pockets (e.g., kinases, GPCRs).
  • Docking Workflow :
    • Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G*) .
    • Protein Preparation : Remove water molecules and add hydrogens using tools like Glide .
    • Grid Generation : Focus on active sites (e.g., ATP-binding pockets for kinase targets).
    • Scoring : Use GlideScore 2.5, which penalizes solvent-exposed charged groups .
  • Validation : Compare enrichment factors (EF) against decoy libraries. Glide 2.5 achieves EF > 20 for high-affinity targets .

Advanced Question: How do researchers resolve contradictions in experimental vs. computational data for pyrazole-amine derivatives?

Methodological Answer :
Common discrepancies include conflicting binding affinities or spectral assignments. Strategies:

  • Crystallographic Validation : Overlay docking poses with X-ray structures to assess steric clashes or hydrogen-bond mismatches .
  • Dynamic Simulations : Run MD simulations (e.g., GROMACS) to evaluate conformational stability .
  • Spectroscopic Reanalysis : Use 2D NMR (COSY, HSQC) to reassign peaks misaligned with DFT-calculated shifts .

Case Study : A pyrazole-carboxylic acid derivative showed deviations in NMR shifts due to solvent effects, resolved via DMSO-d₆ vs. CDCl₃ comparisons .

Advanced Question: What strategies improve the yield of enantiomerically pure this compound?

Q. Methodological Answer :

  • Chiral Chromatography : Use cellulose-based CSPs (Chiralpak IB) with hexane/isopropanol gradients.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclocondensation .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps .
  • Spill Management : Neutralize amines with dilute acetic acid before disposal .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-cyclopentyl-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-cyclopentyl-1H-pyrazol-4-yl)methanamine

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